molecular formula C3H5F5S B8089209 Propen-1-ylsulfur pentafluoride

Propen-1-ylsulfur pentafluoride

Cat. No.: B8089209
M. Wt: 168.13 g/mol
InChI Key: RWBQOHFPIKCFHS-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propen-1-ylsulfur pentafluoride is a useful research compound. Its molecular formula is C3H5F5S and its molecular weight is 168.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microwave Spectroscopy and Internal Rotation : PSPF exhibits torsional splitting with tens of kHz between transitions in microwave spectra. This characteristic is part of a study that examines molecules containing a four-fold rotor -SF5. PSPF's behavior in this context helps in understanding molecular dynamics and internal rotation barriers, which are crucial in the field of molecular spectroscopy (Signore et al., 2020).

  • Barriers to Internal Rotation : Another study on PSPF using high-resolution spectroscopy reveals spectral effects due to an unusual fourfold internal rotation. This research has produced a barrier height to this motion, providing valuable insights into molecular structure and behavior (Orellana et al., 2020).

  • Comparative Studies in Molecular Spectroscopy : PSPF is compared with other molecules like vinylsulfur pentafluoride and buten-1-ylsulfur pentafluoride in spectroscopic studies. These comparisons help in understanding how molecular shape and size affect internal motion and rotational barriers, which is significant for theoretical chemistry and molecular physics (Orellana et al., 2020).

Properties

IUPAC Name

pentafluoro-[(Z)-prop-1-enyl]-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBQOHFPIKCFHS-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CS(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propen-1-ylsulfur pentafluoride
Reactant of Route 2
Propen-1-ylsulfur pentafluoride
Reactant of Route 3
Propen-1-ylsulfur pentafluoride
Reactant of Route 4
Propen-1-ylsulfur pentafluoride
Reactant of Route 5
Propen-1-ylsulfur pentafluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.